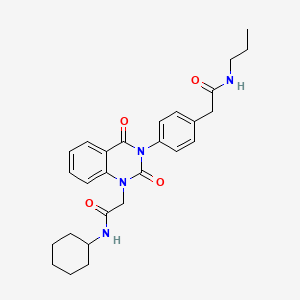
N-cyclohexyl-2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step is achieved through carbamoylation reactions using cyclohexyl isocyanate.
Attachment of the Phenyl Group: This is done via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Acylation: The final step involves the acylation of the intermediate with propylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to various biological effects. The cyclohexylcarbamoyl group enhances its binding affinity and specificity, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-CYCLOHEXYLCARBAMOYL-2-PHENYL-VINYL)-4-METHYL-BENZAMIDE
- N-cyclohexyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE stands out due to its unique combination of a quinazolinone core and a cyclohexylcarbamoyl group, which imparts distinct biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C27H32N4O4 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
InChI |
InChI=1S/C27H32N4O4/c1-2-16-28-24(32)17-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)18-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-18H2,1H3,(H,28,32)(H,29,33) |
InChI-Schlüssel |
JQQVQWUCBKSJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11273539.png)
![5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11273542.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273543.png)
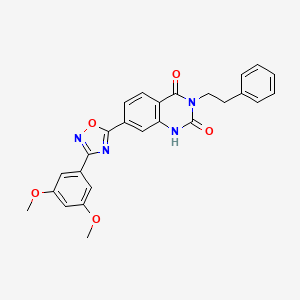
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11273555.png)
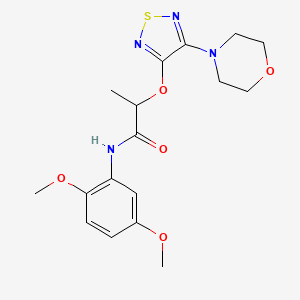
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11273569.png)
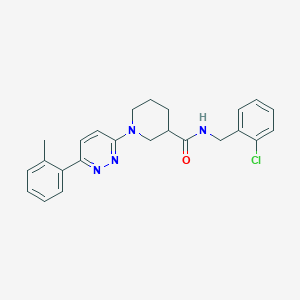
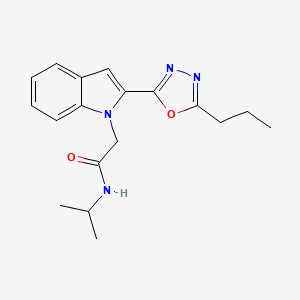
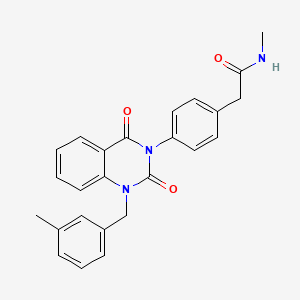
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273601.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone](/img/structure/B11273604.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11273606.png)

